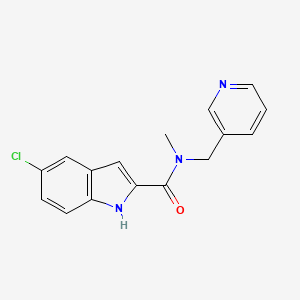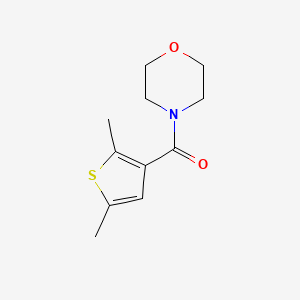
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, also known as CDMB or Compound 1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. Specifically, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide appears to target the eukaryotic translation initiation factor 4E (eIF4E), which is overexpressed in many cancer cells and plays a key role in protein synthesis. By inhibiting eIF4E, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide disrupts the synthesis of proteins that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of protein synthesis, and the disruption of cell cycle progression. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to inhibit the growth and migration of cancer cells, as well as to reduce the expression of various oncogenes and growth factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is its potent anti-cancer activity, which makes it a promising candidate for further development as an anti-cancer agent. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide is relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanisms of protein synthesis and cell proliferation. However, there are also some limitations to using 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, including the development of new anti-cancer drugs based on its structure and mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, as well as its potential applications in other areas of medicinal chemistry. Finally, future studies should focus on addressing the limitations of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride and N,N-dimethylformamide dimethyl acetal. This reaction produces 4-chloro-N,N-dimethyl-3-oxobutanamide, which is then reacted with pyrrolidine to form 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new anti-cancer drugs. Several studies have demonstrated that 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development as an anti-cancer agent.
Propriétés
IUPAC Name |
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-15(2)13(18)9-5-6-10(14)11(8-9)16-7-3-4-12(16)17/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPYYQBANYHSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-dimethyl-3-(2-oxopyrrolidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)



![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)





![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
